L-Eflornithine

Description

Properties

IUPAC Name |

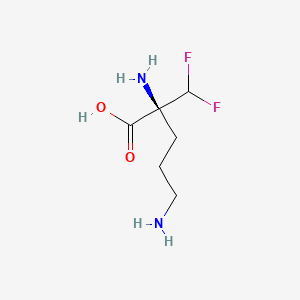

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@](C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880061 | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-93-5 | |

| Record name | L-Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of L-Eflornithine from L-Ornithine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a crucial enzyme inhibitor with significant therapeutic applications, most notably in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism. This technical guide provides a comprehensive overview of the chemical synthesis of this compound starting from the amino acid L-ornithine. It details the strategic protection of functional groups, the critical α-difluoromethylation step, and subsequent deprotection to yield the final product. This document includes detailed experimental protocols derived from established patents, quantitative data summarized in tabular format for clarity, and visual representations of the synthetic pathways to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation, and their inhibition has been a target for various therapeutic interventions, including cancer chemotherapy and antiparasitic treatments.[2][3] The synthesis of this compound from L-ornithine presents a multi-step chemical challenge requiring careful protection and activation strategies to achieve the desired stereochemistry and functionalization. This guide focuses on the prevalent synthetic routes described in scientific literature and patents.

Overall Synthetic Strategy

The chemical synthesis of this compound from L-ornithine generally follows a three-stage process:

-

Protection of L-Ornithine: The α-amino and δ-amino groups of L-ornithine, as well as the carboxylic acid, are protected to prevent side reactions during the subsequent difluoromethylation step. A common strategy involves the formation of a Schiff base and esterification.

-

α-Difluoromethylation: This is the key step where the difluoromethyl group is introduced at the α-carbon of the protected ornithine derivative. This is typically achieved using a source of difluorocarbene or a related difluoromethylating agent in the presence of a strong base.

-

Deprotection: The protecting groups are removed to yield this compound, usually in the form of a hydrochloride salt.

The following diagram illustrates the general workflow for the synthesis of this compound from L-ornithine.

Caption: General synthetic workflow from L-ornithine to this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound, based on patented procedures.

Preparation of L-Ornithine Methyl Ester Dihydrochloride

A common starting material for the synthesis is the methyl ester of L-ornithine.

-

Procedure:

-

Suspend L-ornithine monohydrochloride (25 g) in methanol (250 ml).[1]

-

Cool the mixture to 0-5°C.

-

Add acetyl chloride (42 ml) dropwise over 30 minutes while maintaining the temperature.

-

Stir the mixture for 15 minutes, then slowly add L-ornithine monohydrochloride at 10–15° C over 15 minutes.

-

Allow the reaction to warm to room temperature and then heat to reflux for 3 hours, during which the reaction mass becomes a clear solution.

-

Distill off the methanol (approximately 150 ml).

-

Cool the reaction mixture to 45–50° C and add acetone (100 ml).

-

Stir the mixture for 1 hour at 15–20° C to facilitate complete crystallization.

-

Filter the solid product and dry under vacuum.

-

Synthesis of Methyl (S)-2,5-bis((benzylidene)amino)pentanoate (Schiff Base Formation)

The amino groups of L-ornithine methyl ester are protected as Schiff bases.

-

Procedure:

-

Charge a dry 20 mL vessel with L-ornithine methyl ester dihydrochloride (1.530 g, 7.00 mmol).

-

Add chloroform (7 mL) to afford a 1 M solution, followed by the addition of benzaldehyde (1.42 mL, 13.93 mmol).

-

Cool the stirred solution to 0 °C.

-

Add triethylamine (2.13 mL, 15.4 mmol) over 10 minutes.

-

Allow the mixture to gradually warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture through Na2SO4 and concentrate the filtrate under vacuum.

-

Treat the residue with diethyl ether to precipitate triethylamine hydrochloride.

-

Filter off the precipitate and concentrate the filtrate in vacuum to yield the product as a yellow viscous oil.

-

α-Difluoromethylation of the Protected Ornithine Derivative

This critical step introduces the difluoromethyl group. The following protocol uses chlorodifluoromethane as the difluoromethylating agent.

-

Procedure:

-

In a dry three-necked flask equipped with a stirrer and gas inlet/outlet, add the protected ornithine derivative (e.g., Methyl-2,5-di[1-(4-chlorophenyl)methylidene amino]pentanoate, 2.0 g) and sodium hydride (0.21 g) in dry tetrahydrofuran (THF, 20 ml).

-

Stir the resulting suspension at 50°C under a nitrogen atmosphere for 2 hours.

-

Cool the reaction mixture to 5°C and replace the nitrogen inlet with a chlorodifluoromethane gas tube.

-

Pass chlorodifluoromethane gas through the mixture for approximately 45 minutes.

-

Stir the reaction at room temperature and allow it to stand overnight.

-

Work up the reaction by quenching with water and adjusting the pH to 2 with aqueous HCl.

-

Extract the mixture with methylene dichloride (MDC).

-

An alternative and more modern approach utilizes fluoroform (CHF3) as the difluoromethyl source.

Deprotection and Isolation of Eflornithine Hydrochloride Monohydrate

The final step involves the removal of the protecting groups to yield this compound.

-

Procedure:

-

Concentrate the aqueous layer from the previous step.

-

Add 1N HCl (500 ml) to the thick mass and stir the reaction mass for 20 hours at room temperature.

-

Extract the mass with MDC and subject the aqueous layer to vacuum distillation to yield Eflornithine methyl ester hydrochloride.

-

Hydrolyze the ester with 10N HCl (400 ml) for about 6 hours.

-

Distill the aqueous reaction mixture under vacuum and add ethanol to precipitate the crude product under chilled conditions.

-

Filter the crude product and recrystallize from a water-ethanol mixture to yield Eflornithine hydrochloride monohydrate.

-

The following diagram illustrates the key chemical transformations in a common synthetic route.

Caption: Key chemical transformations in the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the cited patent literature for various intermediates and the final product.

Table 1: Yields and Physical Properties of Intermediates

| Intermediate | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |

| Methyl (S)-2,5-bis((benzylidene)amino) pentanoate | L-ornithine methyl ester dihydrochloride | Benzaldehyde, Triethylamine | 98% | Viscous oil | |

| Methyl-2-[1-(4-chlorophenyl)methylideneamino]-5-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)pentanoate | Nδ-phthaloyl ornithine methyl ester hydrochloride | p-chlorobenzaldehyde, triethylamine | 11.3 g | 117–119 | |

| Methyl-2,5-di[1-(4-chlorophenyl) methylidene amino] pentanoate | L-ornithine methyl ester dihydrochloride | p-chloro benzaldehyde, Triethylamine | 31.5 g | 192–194 |

Table 2: Yield of Final Product, this compound Hydrochloride Monohydrate

| Starting Material (Protected Intermediate) | Difluoromethylation Reagents | Deprotection Reagent | Overall Yield | Reference |

| Ornithine dibenzaldimine methyl ester | BuLi, diisopropylamine, CHClF₂ | 12 N HCl | 37% | |

| Methyl-2-[1-(4-chlorophenyl)methylideneamino]-5-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)pentanoate | Not specified in detail | Acid hydrolysis | 18 g (first crop) | |

| Protected dibenzaldimine ornithine ester | CHF₃, LiHMDS | Aqueous acid | 86% (continuous flow) |

Conclusion

The synthesis of this compound from L-ornithine is a well-established process, albeit one that requires careful control over protecting group chemistry and the challenging difluoromethylation step. The choice of protecting groups, difluoromethylating agent, and reaction conditions can significantly impact the overall yield and purity of the final product. While older methods relied on ozone-depleting reagents like chlorodifluoromethane, modern approaches are shifting towards more environmentally benign alternatives such as fluoroform. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals involved in the synthesis and development of this important therapeutic agent. Further research into catalytic and enzymatic methods could provide more efficient and sustainable routes to this compound in the future.

References

The Discovery of L-Eflornithine as a Potent Ornithine Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), stands as a pivotal discovery in the field of enzyme inhibition and drug development. Initially investigated as an anti-cancer agent, its profound and irreversible inhibition of ornithine decarboxylase (ODC) has led to its successful application in treating West African sleeping sickness (human African trypanosomiasis) and hirsutism.[1][2][3] This technical guide provides an in-depth exploration of the discovery of this compound as an ODC inhibitor, detailing its mechanism of action, the quantitative parameters of its inhibitory effects, and the experimental protocols utilized in its characterization.

The Role of Ornithine Decarboxylase and Polyamines in Cellular Proliferation

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.[1][2] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of ornithine to produce putrescine, which is subsequently converted to the higher polyamines, spermidine and spermine. Polyamines are essential polycationic molecules crucial for a multitude of cellular processes, including DNA stabilization, gene expression, protein synthesis, and, most notably, cell proliferation and differentiation. Due to their critical role in cell growth, the polyamine biosynthesis pathway is often upregulated in rapidly proliferating cells, such as those found in cancerous tissues and certain protozoan parasites. This makes ODC a prime target for therapeutic intervention.

The Discovery of this compound as a "Suicide" Inhibitor

This compound was designed as a mechanism-based inhibitor, often referred to as a "suicide inhibitor," of ODC. Its structural similarity to the natural substrate, L-ornithine, allows it to enter the active site of the enzyme. The catalytic mechanism of ODC proceeds through the formation of a Schiff base between ornithine and the PLP cofactor. This compound undergoes the initial steps of this catalytic cycle, including decarboxylation. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently and irreversibly binds to a nucleophilic residue (Cys-360) in the active site of ODC. This permanent modification inactivates the enzyme, thereby halting polyamine biosynthesis.

Quantitative Analysis of ODC Inhibition by Eflornithine

The inhibitory potency of eflornithine has been quantified through various kinetic studies. The racemic mixture (D,this compound) and its individual enantiomers have been evaluated, revealing a significant stereospecificity in the inhibition of ODC.

| Inhibitor | Parameter | Value | Organism/Enzyme Source | Citation |

| This compound | KD | 1.3 ± 0.3 µM | Human ODC | |

| kinact | 0.15 ± 0.03 min-1 | Human ODC | ||

| IC50 | 5.5 µM | Trypanosoma brucei gambiense | ||

| D-Eflornithine | KD | 28.3 ± 3.4 µM | Human ODC | |

| kinact | 0.25 ± 0.03 min-1 | Human ODC | ||

| IC50 | 49.6 - 50 µM | Trypanosoma brucei gambiense | ||

| D,this compound (Racemic) | KD | 2.2 ± 0.4 µM | Human ODC | |

| kinact | 0.15 ± 0.03 min-1 | Human ODC | ||

| IC50 | 9.1 µM | Trypanosoma brucei gambiense |

Table 1: Quantitative data for the inhibition of Ornithine Decarboxylase (ODC) by Eflornithine enantiomers. KD represents the dissociation constant, kinact is the rate of inactivation, and IC50 is the half-maximal inhibitory concentration.

The data clearly indicates that the L-enantiomer of eflornithine has a significantly higher affinity (lower KD) for human ODC, being approximately 20 times more potent than the D-enantiomer in forming the initial enzyme-inhibitor complex. While the rate of irreversible inactivation is similar for both enantiomers, the superior binding affinity of this compound makes it the more effective inhibitor.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This is a widely used and highly sensitive method to determine ODC activity by measuring the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

-

L-[1-14C]-ornithine (specific activity ~55 mCi/mmol)

-

Pyridoxal-5-phosphate (PLP) solution (50 µM)

-

L-ornithine (unlabeled)

-

Inhibitor solution (this compound) at various concentrations

-

0.1 M NaOH

-

5 M Sulfuric Acid

-

Scintillation vials and fluid

-

Filter paper discs

Procedure:

-

Enzyme Preparation: Prepare dilutions of the purified ODC enzyme or cell/tissue lysate in assay buffer.

-

Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, 50 µM PLP, 100 µM L-ornithine, and 0.1 µCi L-[1-14C]-ornithine.

-

Initiation of Reaction: Add the enzyme/inhibitor mixture to the reaction mixture to initiate the decarboxylation reaction.

-

CO2 Trapping: Place a filter paper disc saturated with 200 µL of 0.1 M NaOH in the cap of the reaction tube or in a center well to trap the released 14CO2.

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by injecting 250 µL of 5 M sulfuric acid into the reaction mixture, taking care not to touch the filter paper.

-

Complete Trapping: Continue incubation for an additional 30 minutes to ensure all the released 14CO2 is trapped by the NaOH on the filter paper.

-

Scintillation Counting: Transfer the filter paper disc to a scintillation vial containing scintillation fluid.

-

Data Analysis: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter. ODC activity is expressed as nmol of CO2 released per minute per mg of protein.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in fresh medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Visualizations

Polyamine Biosynthesis Pathway and Inhibition by this compound

Caption: The polyamine biosynthesis pathway and its inhibition by this compound.

Mechanism of ODC Suicide Inhibition by this compound

Caption: Stepwise mechanism of irreversible inhibition of ODC by this compound.

Experimental Workflow for ODC Activity Assay

Caption: Workflow for determining ODC activity using the radiolabeling method.

Conclusion

The discovery of this compound as a potent and specific irreversible inhibitor of ornithine decarboxylase represents a landmark achievement in rational drug design. By targeting a key enzyme in the polyamine biosynthesis pathway, this compound provides a powerful tool for modulating cell proliferation. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, has been instrumental in its clinical success. This technical guide serves as a comprehensive resource for researchers and scientists in the ongoing exploration of ODC inhibitors and their therapeutic potential in various diseases.

References

L-Eflornithine's Mechanism of Action on Polyamine Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Eflornithine (α-difluoromethylornithine or DFMO) is a potent, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cellular proliferation, differentiation, and macromolecular synthesis. By arresting polyamine production, this compound exhibits significant cytostatic effects, which have been harnessed for therapeutic applications ranging from the treatment of African trypanosomiasis (sleeping sickness) to hirsutism and as a chemopreventive agent for certain cancers. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its biochemical consequences, quantitative inhibitory data, and detailed experimental protocols for its study.

Introduction: The Critical Role of Polyamines and Ornithine Decarboxylase

Polyamines are aliphatic polycations that play a fundamental role in a multitude of cellular processes.[1][2] Their positive charges facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating DNA stabilization, gene expression, protein synthesis, and cell cycle progression.[1] The biosynthesis of polyamines is a highly regulated process, with ornithine decarboxylase (ODC) serving as the first and principal rate-limiting enzyme.[1][3] ODC, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the decarboxylation of L-ornithine to form putrescine, the diamine precursor for the synthesis of spermidine and spermine.

Given its pivotal role in cell growth, ODC is a well-validated target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and parasitic infections. This compound was specifically designed as an inhibitor of this crucial enzyme.

Molecular Mechanism of Action: Suicide Inhibition

This compound is classified as a mechanism-based inhibitor, or "suicide inhibitor". This class of inhibitors is relatively unreactive until acted upon by the target enzyme's catalytic mechanism. This compound, as a structural analog of the natural substrate L-ornithine, binds to the ODC active site. The subsequent enzymatic processing transforms this compound into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation.

The key steps of this mechanism are as follows:

-

Binding and Schiff Base Formation: this compound enters the ODC active site. Its α-amino group forms a Schiff base with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor, a process analogous to the binding of the natural substrate, ornithine.

-

Enzyme-Catalyzed Decarboxylation: The enzyme catalyzes the decarboxylation of this compound. The electron-withdrawing difluoromethyl group at the α-position facilitates this step.

-

Fluoride Elimination and Reactive Intermediate Formation: Unlike the reaction with ornithine, the decarboxylation of this compound is followed by the elimination of a fluoride ion. This creates a highly reactive, electrophilic α,β-unsaturated imine intermediate.

-

Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue within the ODC active site, identified as Cysteine-360 in Trypanosoma brucei ODC. This attack forms a stable, covalent bond between this compound and the enzyme, leading to its irreversible inactivation.

Because each ODC homodimer possesses two active sites, two molecules of this compound are required to completely inhibit the enzyme.

Biochemical Consequences of ODC Inhibition

The irreversible inhibition of ODC by this compound leads to a rapid and pronounced depletion of intracellular polyamines.

-

Putrescine Depletion: As the direct product of the ODC-catalyzed reaction, putrescine levels are the first and most dramatically reduced.

-

Spermidine and Spermine Depletion: Since putrescine is the precursor for spermidine and spermine, their synthesis is subsequently halted, leading to a gradual decline in their cellular concentrations.

-

Cytostasis: The resulting polyamine-deficient state inhibits cell proliferation and division, a condition known as cytostasis. This is the primary basis for this compound's therapeutic effects. In Ewing sarcoma cells, for example, polyamine depletion leads to a G1 cell cycle arrest.

-

Induction of Apoptosis and Ferroptosis: In some cellular contexts, prolonged polyamine depletion can trigger programmed cell death. Recent studies in Ewing sarcoma have shown that polyamine depletion can induce ferroptosis, a form of iron-dependent cell death.

-

Selective Toxicity: The therapeutic success of this compound in treating African trypanosomiasis is partly due to the slower turnover rate of the ODC enzyme in the Trypanosoma brucei parasite compared to human ODC. This makes the parasite significantly more susceptible to the irreversible inhibition caused by the drug.

The overall pathway and the point of inhibition are illustrated below.

Quantitative Data on this compound Inhibition

The potency of this compound has been quantified in various systems. The data below summarizes key inhibitory parameters.

| Table 1: Inhibitory Constants of this compound against Ornithine Decarboxylase | | :--- | :--- | :--- | :--- | | Enantiomer | Organism/Enzyme Source | KD (μM) | kinact (min-1) | | L-DFMO | Human | 1.3 ± 0.3 | 0.15 ± 0.03 | | D-DFMO | Human | 28.3 ± 3.4 | 0.25 ± 0.03 | | D/L-DFMO (racemic) | Human | 2.2 ± 0.4 | 0.15 ± 0.03 |

Data sourced from a study on purified human ODC. KD represents the inhibitor dissociation constant, and kinact is the inactivation constant for the irreversible step.

| Table 2: Growth Inhibition of Leishmania infantum Promastigotes | | :--- | :--- | | Compound | EC50 (μM) | | α-DFMO (this compound) | 38 |

EC50 is the half maximal effective concentration for growth inhibition. Data sourced from a study on L. infantum.

Experimental Protocols

Accurate assessment of this compound's activity requires robust experimental methods. The following are detailed protocols for key assays.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This is a widely used method to directly measure the enzymatic activity of ODC by quantifying the release of radiolabeled CO₂ from a labeled substrate.

Objective: To quantify the rate of L-ornithine decarboxylation by an enzyme sample (e.g., cell lysate or purified protein).

Materials:

-

Enzyme sample (e.g., cell lysate in a suitable buffer)

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA

-

Cofactor: 50 μM Pyridoxal-5-phosphate (PLP)

-

Substrate Mix: 100 μM L-ornithine supplemented with [1-¹⁴C]-L-ornithine (e.g., specific activity 55 mCi/mmol)

-

Reaction Stop Solution: 5 M Sulfuric Acid or Citric Acid

-

CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial hyamine solution

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare all reagents and keep them on ice.

-

Reaction Setup: In a microcentrifuge tube, add the enzyme sample (e.g., 100 ng of purified ODC or a specific amount of cell lysate protein).

-

Initiate Reaction: Add the assay buffer, PLP, and substrate mix to the tube to a final volume (e.g., 200 μL).

-

CO₂ Trapping: Immediately place the open microcentrifuge tube inside a larger, sealed scintillation vial containing the filter paper saturated with the CO₂ trapping agent. Ensure the tube does not tip over and the solutions do not mix.

-

Incubation: Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the enzymatic reaction by injecting the stop solution (e.g., 250 μL of 5 M sulfuric acid) directly into the microcentrifuge tube without opening the vial.

-

Complete Trapping: Continue incubation at 37°C with shaking for an additional 30-60 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.

-

Measurement: Carefully remove the microcentrifuge tube from the scintillation vial. Add scintillation fluid to the vial (containing the filter paper) and measure the radioactivity in a liquid scintillation counter.

-

Calculation: Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.

Quantification of Intracellular Polyamines by HPLC

This method allows for the separation and quantification of putrescine, spermidine, and spermine from biological samples following derivatization to make them detectable.

Objective: To measure the concentration of individual polyamines in cells or tissues after treatment with this compound.

Materials:

-

Biological Sample: Cultured cells (~1 x 10⁶), tissue (~50 mg), or biological fluid (~10 μL).

-

Deproteinization Agent: e.g., Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Derivatization Reagent: e.g., o-Phthalaldehyde (OPA) with N-Acetyl-L-cysteine (NAC) for fluorescence detection.

-

HPLC System: Including a pump, autosampler, C18 reversed-phase column, and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Mobile Phase A: e.g., 0.1 M sodium acetate (pH 7.2) with methanol and tetrahydrofuran.

-

Mobile Phase B: 100% HPLC-grade methanol or acetonitrile.

-

Polyamine standards: Putrescine, spermidine, and spermine of known concentrations.

Procedure:

-

Sample Preparation & Homogenization: Homogenize cell pellets or tissues in a suitable buffer (e.g., PBS) on ice.

-

Deproteinization: Add a cold deproteinization agent (e.g., PCA to a final concentration of 0.2 M) to the homogenate. Vortex and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polyamines.

-

Derivatization: The derivatization can be performed pre-column either manually or automated in-line by the autosampler. Mix a specific volume of the supernatant with the OPA/NAC derivatization reagent in a borate buffer (pH 9.5) and allow it to react for a short, defined time (e.g., 2 minutes) at room temperature.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the polyamine derivatives using a gradient elution program with Mobile Phases A and B. A typical run time is around 30 minutes, including column regeneration.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

-

Quantification: Create a standard curve by running known concentrations of derivatized polyamine standards. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve. Results are typically expressed as nmol per mg of protein or nmol per 10⁶ cells.

References

Stereospecificity of L-Eflornithine in Ornithine Decarboxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical therapeutic agent for conditions characterized by rapid cell proliferation, such as African trypanosomiasis and hirsutism. This technical guide provides an in-depth exploration of the stereospecificity of L-eflornithine in the inhibition of ODC. While ODC exhibits high stereospecificity for its natural substrate, L-ornithine, both enantiomers of eflornithine demonstrate the ability to inactivate the enzyme. However, the L-enantiomer exhibits a significantly higher affinity for ODC. This guide details the mechanism of ODC inhibition by eflornithine, presents quantitative kinetic data for both L- and D-enantiomers, outlines comprehensive experimental protocols for assessing ODC inhibition, and illustrates key pathways and workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of polyamine biosynthesis, enzyme kinetics, and the development of novel ODC inhibitors.

Introduction

Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of L-ornithine to form putrescine.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1][2] Dysregulation of ODC activity and elevated polyamine levels are frequently associated with various pathological conditions, including cancer and parasitic infections.[3]

Eflornithine (α-difluoromethylornithine or DFMO) is a mechanism-based, irreversible inhibitor of ODC, often referred to as a "suicide inhibitor". It serves as a structural analog of ornithine and is processed by ODC as a substrate. During the catalytic process, eflornithine undergoes decarboxylation, leading to the formation of a highly reactive intermediate that covalently binds to a critical cysteine residue (Cys-360) in the active site of ODC, thereby permanently inactivating the enzyme.

This guide focuses on the stereochemical aspects of this inhibition, comparing the efficacy of the L- and D-enantiomers of eflornithine in targeting human ODC.

Mechanism of ODC Inhibition by Eflornithine

The catalytic cycle of ODC begins with the formation of a Schiff base between the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), and the ε-amino group of a lysine residue (Lys-69) in the active site. The natural substrate, L-ornithine, then displaces the lysine to form an external aldimine with PLP. This is followed by decarboxylation to produce a quinoid intermediate, which is subsequently protonated to form a Schiff base with putrescine. Finally, the putrescine is released, and the PLP-lysine Schiff base is regenerated.

Eflornithine, as a substrate analog, enters this catalytic cycle. After forming the external aldimine with PLP, it undergoes decarboxylation. The presence of the difluoromethyl group facilitates the subsequent elimination of a fluoride ion, generating a highly electrophilic α,β-unsaturated imine intermediate. This reactive species is then attacked by the nucleophilic thiol group of the Cys-360 residue in the ODC active site, forming a stable, covalent adduct and leading to the irreversible inactivation of the enzyme.

Quantitative Analysis of Stereospecific Inhibition

While the decarboxylation of ornithine by human ODC is highly stereospecific for the L-isomer, both enantiomers of eflornithine have been shown to irreversibly inactivate the enzyme. However, kinetic studies reveal a significant difference in their affinity for ODC. The L-enantiomer binds with approximately 20 times greater affinity than the D-enantiomer.

The following table summarizes the key quantitative data for the inhibition of human ODC by the enantiomers of eflornithine.

| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |

| This compound | 1.3 ± 0.3 | 0.15 ± 0.03 | ~7.5 |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | Not specified |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 | Not specified |

Data sourced from a study on the inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ODC inhibition by eflornithine.

Purification of Recombinant Human ODC

The purification of active human ODC is a prerequisite for in vitro inhibition studies.

Protocol:

-

Expression: Human ODC1 can be overexpressed in E. coli or a human cell line expression system (e.g., Expi293F™ cells) using a suitable expression vector containing the ODC1 cDNA.

-

Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM potassium pyrophosphate, 500 mM NaCl, 5% glycerol, 0.1% Tween 20, pH 7.5) supplemented with protease inhibitors. Lyse the cells by sonication or other appropriate methods.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Purify the supernatant containing the recombinant ODC using an affinity chromatography system, such as a His-tag or Strep-tag system, according to the manufacturer's instructions.

-

Size-Exclusion Chromatography: Further purify the ODC homodimer using a size-exclusion chromatography column (e.g., Superose® 6 Increase 10/300 GL) to separate it from any remaining impurities and aggregates.

-

Purity Assessment: Analyze the purity of the final ODC preparation by SDS-PAGE. The expected molecular mass of the ODC monomer is approximately 53.5 kDa.

ODC Inhibition Assay (Radiolabeling Method)

This is a widely used and sensitive method for determining ODC activity and inhibition.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., 25 mM Tris-HCl, pH 7.5), 0.1 mM EDTA, 2.5 mM dithiothreitol (DTT), and 0.1 mM pyridoxal-5'-phosphate (PLP).

-

Inhibitor Incubation: In a series of reaction vials, add varying concentrations of the test inhibitor (this compound, D-eflornithine, or racemic eflornithine). Include a control with no inhibitor.

-

Enzyme Addition: Add a known amount of purified recombinant human ODC to each vial.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-[1-¹⁴C]ornithine.

-

CO₂ Trapping: Seal the reaction vials with a cap containing a filter paper disc impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide or sodium hydroxide).

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by injecting an acid (e.g., sulfuric acid or citric acid) into the reaction mixture. This releases the ¹⁴CO₂ from the solution.

-

CO₂ Absorption: Allow the vials to stand for an additional period (e.g., 60 minutes) to ensure complete absorption of the released ¹⁴CO₂ onto the filter paper.

-

Scintillation Counting: Transfer the filter paper discs to scintillation vials containing a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the ODC activity as nmol of CO₂ released per minute per mg of protein. Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Determination of KD and kinact

For irreversible inhibitors like eflornithine, determining the dissociation constant (KD) and the maximal rate of inactivation (kinact) provides a more detailed understanding of their potency.

Protocol:

-

Time-Dependent Inhibition Assay: Perform the ODC activity assay (as described in 4.2) at various concentrations of the inhibitor and for different pre-incubation times.

-

Data Plotting: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

-

Secondary Plot: Plot the calculated kobs values against the inhibitor concentrations.

-

Kinetic Parameter Calculation: Fit the data from the secondary plot to the following equation to determine KD and kinact: kobs = (kinact * [I]) / (KD + [I]) where [I] is the inhibitor concentration.

Cell-Based ODC Inhibition and Polyamine Analysis

This assay assesses the effect of eflornithine on ODC activity and polyamine levels in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., human cancer cell line) and treat the cells with various concentrations of L- or D-eflornithine for a specific duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 2.5 mM DTT).

-

ODC Activity Assay: Determine the ODC activity in the cell lysates using the radiolabeling method described in 4.2.

-

Polyamine Extraction: For polyamine analysis, precipitate the protein from the cell lysate with an acid (e.g., perchloric acid).

-

Derivatization: Derivatize the polyamines in the supernatant with a fluorescent labeling agent (e.g., dansyl chloride).

-

HPLC Analysis: Separate and quantify the derivatized polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

Data Analysis: Compare the ODC activity and polyamine levels in the treated cells to those in untreated control cells.

Visualizations

Signaling Pathway: Polyamine Biosynthesis

Caption: The polyamine biosynthesis pathway and the site of inhibition by this compound.

Experimental Workflow: ODC Inhibition Assay

Caption: Workflow for determining the kinetic parameters of ODC inhibition.

Logical Relationship: Mechanism of Irreversible Inhibition

Caption: Mechanism of irreversible inhibition of ODC by eflornithine.

Conclusion

The inhibition of ornithine decarboxylase by eflornithine is a cornerstone of treatment for several proliferative diseases. This guide has provided a detailed examination of the stereospecificity of this interaction, highlighting that while ODC is selective for its L-ornithine substrate, both L- and D-enantiomers of eflornithine can irreversibly inactivate the enzyme. The significantly higher binding affinity of this compound, as evidenced by its lower KD value, underscores its greater potency. The provided experimental protocols offer a practical framework for researchers to investigate ODC inhibition and the development of novel inhibitors. The illustrative diagrams serve to clarify the complex biochemical pathways and experimental procedures involved. A thorough understanding of the stereochemical nuances of ODC inhibition is paramount for the rational design and optimization of future therapeutic agents targeting the polyamine biosynthesis pathway.

References

- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Eflornithine's Profound Impact on Polyamine Metabolism in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of L-Eflornithine's effect on polyamine metabolism in cancer cells. It delves into the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction: The Critical Role of Polyamines in Carcinogenesis

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2][3] In neoplastic cells, the polyamine metabolic pathway is frequently dysregulated, leading to elevated intracellular polyamine levels that are critical for tumor progression and transformation.[1][3] This dependency on polyamines makes their metabolic pathway an attractive target for anticancer therapies. Key oncogenic pathways, including MYC, Akt, and mTOR, are known to drive this aberrant polyamine metabolism.

This compound, also known as α-difluoromethylornithine (DFMO), is a potent, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, thereby exerting a cytostatic effect on cancer cells.

Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

This compound acts as a "suicide inhibitor" of ODC. It enters the active site of the enzyme, where it is decarboxylated by the cofactor pyridoxal 5'-phosphate. This process generates a reactive intermediate that covalently binds to a cysteine residue (Cys-360) within the active site, leading to the irreversible inactivation of the enzyme. This targeted inhibition specifically blocks the conversion of ornithine to putrescine, the initial step in polyamine synthesis.

Quantitative Effects of this compound on ODC and Polyamine Levels

The efficacy of this compound as an ODC inhibitor is well-documented. Its enantiomers exhibit different potencies, with the L-enantiomer showing a higher affinity for ODC. The inhibitory effects of this compound on ODC activity and subsequent polyamine levels have been quantified in various cancer cell lines.

Table 1: Inhibitor Constants of Eflornithine Enantiomers for Human ODC

| Enantiomer | KD (µM) | Kinact (min-1) |

| This compound | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D-Eflornithine | Not specified | 0.25 ± 0.03 |

Source:

Table 2: Effect of this compound (DFMO) on Polyamine Levels in Human Cancer Cell Lines

| Cell Line | Cancer Type | DFMO Concentration | Treatment Duration | Change in Putrescine | Change in Spermidine | Change in Spermine | Reference |

| Caco-2 | Colon Adenocarcinoma | Not specified | Not specified | Decreased | Decreased | No significant change | |

| Various | Adenocarcinoma | 1.0 - 5.0 mM | 48 hours | Not specified | Not specified | Not specified | |

| HCT116 | Colon Tumor | Concentration-dependent | Not specified | Decreased | Decreased | Decreased |

Experimental Protocols

Measurement of Ornithine Decarboxylase (ODC) Activity

Several methods are available to assess ODC activity in cell or tissue extracts. The most common are based on the detection of a product of the enzymatic reaction.

4.1.1. Radiometric Assay

This classic method measures the release of 14CO2 from L-[1-14C]ornithine.

-

Principle: ODC catalyzes the decarboxylation of ornithine, releasing CO2. By using radiolabeled ornithine, the amount of released 14CO2 is proportional to the ODC activity.

-

Protocol Outline:

-

Prepare cell or tissue lysates in a suitable buffer.

-

Incubate the lysate with L-[1-14C]ornithine in a reaction mixture containing pyridoxal 5'-phosphate.

-

The reaction is carried out in a sealed vial with a center well containing a CO2 trapping agent (e.g., hyamine hydroxide).

-

Stop the reaction by injecting an acid (e.g., citric acid or trichloroacetic acid).

-

Allow the released 14CO2 to be trapped in the center well.

-

Quantify the trapped radioactivity by liquid scintillation counting.

-

ODC activity is typically expressed as pmol or nmol of CO2 released per unit of time per mg of protein.

-

4.1.2. Spectrophotometric/Fluorometric Assays

These methods are non-radioactive and often adapted for high-throughput screening.

-

Principle: The putrescine produced by ODC is oxidized by an amine oxidase, generating hydrogen peroxide (H2O2). The H2O2 is then detected using a colorimetric or fluorometric probe.

-

Protocol Outline:

-

Perform the ODC reaction as described above (using non-radiolabeled ornithine).

-

Add a reaction mixture containing an amine oxidase (e.g., soybean amine oxidase) and a detection reagent (e.g., a chromogen or fluorogen that reacts with H2O2 in the presence of horseradish peroxidase).

-

Incubate to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify ODC activity by comparing the signal to a standard curve generated with known concentrations of putrescine or H2O2.

-

Quantification of Intracellular Polyamines

High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying individual polyamines.

-

Principle: Polyamines are extracted from cells, derivatized to make them detectable (e.g., fluorescent), separated by reverse-phase HPLC, and quantified by detecting the derivatized products.

-

Protocol Outline:

-

Cell Lysis and Extraction: Harvest and lyse cells. Precipitate proteins with an acid (e.g., perchloric acid).

-

Derivatization: Neutralize the supernatant and incubate with a derivatizing agent (e.g., dansyl chloride or o-phthalaldehyde).

-

HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Separation: Elute the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile and water).

-

Detection: Detect the derivatized polyamines using a fluorescence detector.

-

Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.

-

More recent methods utilize hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) for high-resolution quantification.

Cellular Consequences of this compound Treatment

The depletion of polyamines by this compound leads to several downstream effects in cancer cells, including:

-

Inhibition of Cell Proliferation: Polyamines are essential for DNA replication and protein synthesis, and their depletion leads to a cytostatic effect. This compound has been shown to inhibit the growth of various human adenocarcinoma cell lines.

-

Cell Cycle Arrest: Treatment with DFMO can induce a G1 cell cycle arrest in cancer cells, such as in MYCN-amplified neuroblastoma.

-

Induction of Apoptosis: While primarily cytostatic, prolonged polyamine depletion can lead to programmed cell death in some cancer models.

-

Inhibition of Metastasis: this compound has been shown to inhibit Ewing sarcoma metastasis, potentially through the induction of ferroptosis.

Clinical Significance and Future Directions

This compound (DFMO) has been investigated in numerous clinical trials for both cancer treatment and chemoprevention. Notably, in December 2023, the FDA approved eflornithine to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma. It is also being studied in other malignancies, including gliomas and colon cancer.

The synergistic potential of combining this compound with other anticancer agents is an active area of research. By depleting polyamines, this compound can sensitize cancer cells to conventional chemotherapeutics and targeted therapies.

Conclusion

This compound is a well-characterized inhibitor of polyamine biosynthesis with proven clinical utility. Its specific and irreversible inhibition of ODC leads to the depletion of intracellular polyamines, resulting in a potent anti-proliferative effect on cancer cells. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of polyamines in cancer and to explore the full therapeutic potential of polyamine depletion strategies.

References

The Early Development of L-Eflornithine for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Eflornithine, also known as α-difluoromethylornithine (DFMO), is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell proliferation, differentiation, and transformation.[3] Cancer cells exhibit dysregulated polyamine metabolism, often characterized by elevated ODC activity and increased intracellular polyamine levels, making ODC a compelling target for anticancer therapy.[4] This technical guide provides an in-depth overview of the early preclinical and clinical development of this compound, with a particular focus on its application in neuroblastoma, a pediatric cancer of the sympathetic nervous system.[5]

Mechanism of Action: Targeting the Polyamines Synthesis Pathway

This compound acts as a "suicide inhibitor" of ODC. It enters the catalytic site of the enzyme and undergoes decarboxylation, a process that generates a highly reactive intermediate that covalently binds to and permanently inactivates the enzyme. This irreversible inhibition leads to the depletion of intracellular polyamines, primarily putrescine and spermidine, thereby disrupting critical cellular processes that are dependent on these molecules.

In the context of neuroblastoma, particularly in cases with MYCN amplification, the mechanism of this compound is intricately linked to the LIN28/Let-7 axis. MYCN, a potent oncogene, transcriptionally upregulates ODC, leading to increased polyamine synthesis. Elevated polyamines, in turn, promote the activity of LIN28, an RNA-binding protein that inhibits the maturation of the tumor-suppressing microRNA, Let-7. By depleting polyamines, this compound disrupts this oncogenic signaling cascade, leading to the restoration of Let-7 function and subsequent tumor suppression.

Preclinical Evaluation: In Vitro and In Vivo Efficacy

The preclinical development of this compound has demonstrated its cytostatic and tumor-inhibitory effects across a range of cancer models, with a significant focus on neuroblastoma.

In Vitro Studies

-

Cell Viability and Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. However, it is important to note that the cytotoxic effects are often observed at concentrations that may be higher than those readily achievable in patients, suggesting a primary cytostatic mechanism of action.

-

Cell Cycle Arrest: Treatment with this compound induces a G1 phase cell cycle arrest in cancer cells. This is a direct consequence of polyamine depletion, which is necessary for the G1 to S phase transition.

-

Induction of Senescence: In addition to cell cycle arrest, this compound has been observed to induce cellular senescence in neuroblastoma cells, a state of irreversible growth arrest.

-

Inhibition of Neurosphere Formation: A key finding in the preclinical evaluation of this compound is its ability to inhibit the formation and growth of neurospheres, which are enriched in cancer stem-like cells. This suggests a potential role for this compound in targeting the tumor-initiating cell population.

In Vivo Studies

Animal models, particularly xenograft models of neuroblastoma, have been instrumental in demonstrating the in vivo efficacy of this compound. Oral administration of this compound has been shown to significantly delay tumor growth and improve survival in mice bearing neuroblastoma xenografts.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| BE(2)-C | Neuroblastoma | 29 | |

| SMS-KCNR | Neuroblastoma | 28 | |

| HeLa | Cervical Cancer | 53.74 (µg/mL) | |

| DU-145 | Prostate Cancer | 75.07 (µg/mL) |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Reference |

| HuTu-80 | 48-72h DFMO | <1% of control | <10% of control | |

| HT-29 | 48-72h DFMO | <1% of control | <10% of control | |

| ME-180 | 48-72h DFMO | <1% of control | <10% of control | |

| A-427 | 48-72h DFMO | <1% of control | <10% of control | |

| 4T1 | DFMO | Suppressed | Suppressed |

Table 2: Effect of this compound on Intracellular Polyamine Levels.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude mice with SMS-KCNR xenografts | Neuroblastoma | DFMO in drinking water | Significant reduction in tumor volume | |

| Nude mice with BE(2)-C xenografts | Neuroblastoma | DFMO in drinking water | Delayed tumor formation | |

| BALB/c mice with 4T1 xenografts | Mammary Cancer | Oral DFMO | Delayed orthotopic growth |

Table 3: In Vivo Efficacy of this compound in Animal Models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Calcein AM Cell Viability Assay

-

Cell Seeding: Plate neuroblastoma cells in a 96-well black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).

-

Staining: Prepare a 2 µM working solution of Calcein AM in a suitable buffer (e.g., HBSS). Remove the treatment medium, wash the cells once with buffer, and then add 100 µL of the Calcein AM working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. The fluorescence intensity is directly proportional to the number of viable cells.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

-

Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of Propidium Iodide, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

-

Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols. For cultured cells, fixation with 4% paraformaldehyde followed by permeabilization with 0.25% Triton X-100 is common.

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).

-

Detection: If an indirectly labeled dUTP is used, follow with a detection step, such as incubation with a fluorescently-labeled anti-BrdU antibody.

-

Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of the labeled dUTPs at the ends of fragmented DNA.

Neurosphere Formation Assay

-

Cell Culture: Culture neuroblastoma cells in serum-free neural stem cell medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF). Common media formulations include DMEM/F12 with B27 supplement.

-

Seeding: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in non-adherent culture plates or flasks.

-

Treatment: Include this compound in the culture medium at the desired concentrations.

-

Incubation: Incubate the cultures for 7-14 days to allow for neurosphere formation.

-

Quantification: Count the number and measure the diameter of the neurospheres formed in each condition using a microscope. A significant reduction in the number and size of neurospheres in the treated group compared to the control group indicates an inhibitory effect on the cancer stem-like cell population.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits ODC, disrupting the MYCN-driven polyamine pathway.

Caption: Preclinical workflow for evaluating this compound's anticancer effects.

Conclusion

The early development of this compound has provided a strong rationale for its clinical investigation as a targeted therapy for cancers with dysregulated polyamine metabolism, most notably neuroblastoma. Its well-defined mechanism of action, coupled with promising preclinical data demonstrating its ability to inhibit tumor cell proliferation, induce cell cycle arrest, and target cancer stem-like cells, has paved the way for its evaluation in clinical trials. The recent FDA approval of this compound to reduce the risk of relapse in high-risk neuroblastoma patients underscores the successful translation of this targeted therapeutic strategy from the laboratory to the clinic. Further research is ongoing to explore its potential in other cancer types and in combination with other therapeutic agents.

References

L-Eflornithine's Impact on Trypanosomal Polyamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-eflornithine, an ornithine analogue, is a crucial drug in the treatment of Human African Trypanosomiasis (HAT), particularly the late-stage disease caused by Trypanosoma brucei gambiense. Its mechanism of action is the targeted inhibition of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway of the parasite. This inhibition leads to the depletion of essential polyamines, putrescine and spermidine, which are vital for cell proliferation and the synthesis of trypanothione. Trypanothione is a unique dithiol that plays a central role in the parasite's defense against oxidative stress. The disruption of this pathway ultimately leads to the cessation of parasite growth and cell death. This technical guide provides an in-depth analysis of the impact of this compound on trypanosomal polyamine pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease transmitted by the tsetse fly.[1] The causative agents are protozoan parasites of the species Trypanosoma brucei. The disease progresses from a haemolymphatic stage to a meningoencephalitic stage when the parasites cross the blood-brain barrier.[1] this compound, also known as α-difluoromethylornithine (DFMO), is a cornerstone of treatment for the second stage of Gambian HAT.[2][3] It acts as a "suicide inhibitor" of ornithine decarboxylase (ODC), irreversibly binding to the enzyme and preventing the synthesis of polyamines.[3] Polyamines are essential for the growth and proliferation of eukaryotic cells, and their pathway in trypanosomes presents a validated target for chemotherapy.

The Trypanosomal Polyamine Pathway

The polyamine biosynthesis pathway in Trypanosoma brucei is a linear cascade that produces putrescine and spermidine. Unlike their mammalian hosts, trypanosomes lack a spermine synthase and a polyamine interconversion pathway. A unique feature of this pathway in trypanosomatids is the synthesis of trypanothione, a conjugate of spermidine and glutathione, which is critical for redox homeostasis.

The key steps in the pathway are:

-

Ornithine to Putrescine: The pathway is initiated by the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). This is the rate-limiting step in polyamine biosynthesis.

-

Putrescine to Spermidine: Spermidine is synthesized from putrescine and decarboxylated S-adenosylmethionine (dcAdoMet) by the enzyme spermidine synthase.

-

Spermidine to Trypanothione: Spermidine is then conjugated with glutathione to form trypanothione, a critical molecule for the parasite's antioxidant defense system.

Mechanism of Action of this compound

This compound is a structural analogue of ornithine and acts as an irreversible inhibitor of ODC. The inhibitory mechanism is a classic example of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to the active site, leading to its permanent inactivation.

The steps involved in the inhibition are:

-

Binding to ODC: this compound enters the active site of ODC.

-

Schiff Base Formation: It forms a Schiff base with the pyridoxal phosphate (PLP) cofactor.

-

Decarboxylation and Fluorine Elimination: The enzyme catalyzes the decarboxylation of this compound, which is followed by the elimination of a fluoride ion, generating a highly reactive intermediate.

-

Covalent Adduct Formation: This intermediate then forms a covalent bond with a cysteine residue in the active site of ODC, leading to irreversible inactivation of the enzyme.

Quantitative Impact of this compound

The inhibition of ODC by this compound has a profound and quantifiable impact on the parasite's biology.

In Vitro Efficacy

The efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50) against T. brucei in vitro. The L-enantiomer is significantly more potent than the D-enantiomer.

| Compound | T. brucei gambiense Strain | IC50 (µM) [95% CI] | Citation |

| This compound | Combined three strains | 5.5 [4.5; 6.6] | |

| D-Eflornithine | Combined three strains | 50 [42; 57] | |

| Racemic Eflornithine | Combined three strains | 9.1 [8.1; 10] |

Impact on Polyamine and Trypanothione Levels

Treatment with this compound leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and trypanothione.

| Metabolite | Treatment Duration | % Decrease from Control | Citation |

| Putrescine | 12 hours | Undetectable | |

| Spermidine | 48 hours | 76% | |

| Dihydrotrypanothione | 48 hours | 66% | |

| Glutathionylspermidine | 48 hours | 41% |

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are crucial for its efficacy, particularly its ability to cross the blood-brain barrier.

| Species | Parameter | This compound Value | D-Eflornithine Value | Citation |

| Rat | Oral Bioavailability | 30% | 59% | |

| Clearance (mL/min) | 3.36 | 3.09 | ||

| Human | Oral Clearance (L/h) | 17.4 [15.5, 19.3] | 8.23 [7.36, 9.10] | |

| CSF/Plasma Ratio | Not stereoselective | Not stereoselective |

Experimental Protocols

In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms

This protocol describes the axenic culture of T. brucei bloodstream forms, essential for in vitro drug screening.

Materials:

-

HMI-9 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

2-mercaptoethanol

-

T. brucei bloodstream form stabilate

-

T-25 culture flasks

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer

Procedure:

-

Prepare complete HMI-9 medium by supplementing with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, and 0.001% (v/v) 2-mercaptoethanol.

-

Rapidly thaw a cryopreserved stabilate of T. brucei bloodstream forms in a 37°C water bath.

-

Transfer the thawed trypanosomes to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Carefully aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh complete HMI-9 medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor the culture daily using an inverted microscope and maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL by passaging as needed.

Determination of IC50 using AlamarBlue Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against T. brucei.

Materials:

-

96-well microtiter plates (black, clear bottom)

-

Complete HMI-9 medium

-

T. brucei bloodstream form culture

-

Test compound (this compound)

-

AlamarBlue reagent

-

Plate reader (fluorescence)

Procedure:

-

Prepare a serial dilution of the test compound in complete HMI-9 medium in a 96-well plate. Typically, a 2-fold dilution series is prepared.

-

Adjust the density of a log-phase T. brucei culture to 2 x 10^5 cells/mL in complete HMI-9 medium.

-

Add 100 µL of the cell suspension to each well of the 96-well plate containing the serially diluted compound, resulting in a final cell density of 1 x 10^5 cells/mL.

-

Include control wells with cells only (positive control) and medium only (negative control).

-

Incubate the plate at 37°C with 5% CO2 for 48 hours.

-

Add 20 µL of AlamarBlue reagent to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Quantification of Polyamines by HPLC

This protocol describes the analysis of intracellular polyamine levels in trypanosomes.

Materials:

-

T. brucei culture treated with this compound

-

Perchloric acid (PCA), 0.2 M

-

Dansyl chloride solution

-

Proline

-

Ammonia

-

Toluene

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Harvest approximately 1 x 10^8 trypanosomes by centrifugation at 1,500 x g for 10 minutes.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 500 µL of ice-cold 0.2 M PCA.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

-

Transfer the supernatant to a new tube for derivatization.

-

To 100 µL of the supernatant, add 200 µL of dansyl chloride solution and 100 µL of a saturated sodium carbonate solution.

-

Incubate at 60°C for 1 hour in the dark.

-

Add 100 µL of proline solution to remove excess dansyl chloride and incubate for 30 minutes.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Evaporate the toluene phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile.

-

Inject an aliquot into the HPLC system for analysis.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

Experimental Workflow for Drug Efficacy Testing

The evaluation of a potential antitrypanosomal compound typically follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound's targeted inhibition of ornithine decarboxylase in Trypanosoma brucei provides a compelling example of successful rational drug design. By disrupting the essential polyamine biosynthetic pathway, this compound effectively halts parasite proliferation and clears the infection. The unique features of the trypanosomal polyamine pathway, particularly its link to trypanothione metabolism, underscore its importance as a drug target. The quantitative data and detailed protocols presented in this guide offer valuable resources for researchers and drug development professionals working to combat Human African Trypanosomiasis and other parasitic diseases. Further research into the mechanisms of this compound resistance and the development of new inhibitors of the polyamine pathway remain critical for the future control of this devastating disease.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of L-Eflornithine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Eflornithine, also known as (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid or L-α-difluoromethylornithine (L-DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are molecules essential for cellular proliferation and differentiation.[4][5] Initially developed for the treatment of human African trypanosomiasis (sleeping sickness), its mechanism of action has led to its investigation and use in other conditions characterized by rapid cell growth, including hirsutism and, more recently, as a maintenance therapy for high-risk neuroblastoma.

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and pharmacology of this compound. It includes quantitative data, detailed experimental methodologies, and visualizations to support researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is an analog of the amino acid L-ornithine, distinguished by the substitution of a difluoromethyl group at the alpha-carbon position. This structural modification is critical to its function as a suicide inhibitor of ODC.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |

| Synonyms | L-DFMO, (-)-2-difluoromethylornithine | |

| CAS Number | 66640-93-5 | |

| Molecular Formula | C₆H₁₂F₂N₂O₂ | |

| Molecular Weight | 182.17 g/mol | |

| Boiling Point | 347 °C at 760 mmHg | |

| Water Solubility | >10 mg/mL; Soluble to 75 mM in water | |

| LogP | 1.17310 |

Mechanism of Action

This compound's therapeutic effects are derived from its potent and irreversible inhibition of ornithine decarboxylase (ODC), which disrupts the polyamine biosynthesis pathway.

The Polyamine Biosynthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are aliphatic polycations essential for cell growth, division, and differentiation. The biosynthesis pathway is initiated by the ODC-catalyzed decarboxylation of ornithine to form putrescine. Putrescine is subsequently converted into the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. This compound acts as a competitive inhibitor at the start of this critical pathway.

Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of this compound on ODC.

Irreversible Inhibition of Ornithine Decarboxylase